![molecular formula C16H22N4O5 B12616443 N-[4-(Aminomethyl)benzoyl]-L-alanyl-L-alanylglycine CAS No. 920281-86-3](/img/structure/B12616443.png)
N-[4-(Aminomethyl)benzoyl]-L-alanyl-L-alanylglycine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-[4-(Aminomethyl)benzoyl]-L-alanyl-L-alanylglycine is a synthetic peptide compound that has garnered interest in various scientific fields due to its unique structure and potential applications. This compound consists of a benzoyl group attached to an aminomethyl group, which is further linked to a tripeptide chain composed of L-alanine and glycine residues.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of N-[4-(Aminomethyl)benzoyl]-L-alanyl-L-alanylglycine typically involves a multi-step process. The initial step involves the preparation of the benzoyl group with an aminomethyl substituent. This can be achieved through the reaction of 4-aminomethylbenzoic acid with suitable reagents to form the desired benzoyl derivative. Subsequently, this intermediate is coupled with a tripeptide chain consisting of L-alanine and glycine residues using peptide coupling reagents such as carbodiimides or other activating agents .
Industrial Production Methods
Industrial production of this compound may involve automated peptide synthesizers that allow for the sequential addition of amino acids to form the desired peptide chain. The process is optimized for high yield and purity, ensuring that the final product meets the required specifications for research and industrial applications .
Análisis De Reacciones Químicas
Types of Reactions
N-[4-(Aminomethyl)benzoyl]-L-alanyl-L-alanylglycine can undergo various chemical reactions, including:
Oxidation: The aminomethyl group can be oxidized to form corresponding imines or other oxidation products.
Reduction: Reduction reactions can target the benzoyl group or the peptide backbone, leading to the formation of reduced derivatives.
Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the aminomethyl group.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide or potassium permanganate for oxidation, reducing agents such as sodium borohydride for reduction, and nucleophiles like amines or thiols for substitution reactions .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the aminomethyl group may yield imines, while reduction of the benzoyl group can produce alcohol derivatives .
Aplicaciones Científicas De Investigación
N-[4-(Aminomethyl)benzoyl]-L-alanyl-L-alanylglycine has a wide range of applications in scientific research:
Chemistry: It is used as a model compound for studying peptide synthesis and modification reactions.
Biology: The compound is employed in studies related to protein-protein interactions and enzyme-substrate specificity.
Medicine: Research into its potential therapeutic applications includes exploring its role as a drug delivery vehicle or as a scaffold for designing bioactive peptides.
Industry: The compound’s stability and reactivity make it suitable for use in the development of new materials and industrial catalysts
Mecanismo De Acción
The mechanism of action of N-[4-(Aminomethyl)benzoyl]-L-alanyl-L-alanylglycine involves its interaction with specific molecular targets, such as enzymes or receptors. The aminomethyl group can form hydrogen bonds or electrostatic interactions with target molecules, while the peptide backbone provides structural stability and specificity. These interactions can modulate the activity of the target molecules, leading to various biological effects .
Comparación Con Compuestos Similares
Similar Compounds
Benzoic acid, 4-amino-, methyl ester: This compound shares the benzoyl group with an amino substituent but lacks the peptide chain.
Benzamides: These compounds have a benzoyl group attached to an amide, similar to the structure of N-[4-(Aminomethyl)benzoyl]-L-alanyl-L-alanylglycine
Uniqueness
This compound is unique due to its combination of a benzoyl group with an aminomethyl substituent and a tripeptide chain. This structure provides a versatile platform for studying peptide chemistry and developing new bioactive compounds .
Propiedades
Número CAS |
920281-86-3 |
|---|---|
Fórmula molecular |
C16H22N4O5 |
Peso molecular |
350.37 g/mol |
Nombre IUPAC |
2-[[(2S)-2-[[(2S)-2-[[4-(aminomethyl)benzoyl]amino]propanoyl]amino]propanoyl]amino]acetic acid |
InChI |
InChI=1S/C16H22N4O5/c1-9(14(23)18-8-13(21)22)19-15(24)10(2)20-16(25)12-5-3-11(7-17)4-6-12/h3-6,9-10H,7-8,17H2,1-2H3,(H,18,23)(H,19,24)(H,20,25)(H,21,22)/t9-,10-/m0/s1 |
Clave InChI |
FJITVGDGUXOGCK-UWVGGRQHSA-N |
SMILES isomérico |
C[C@@H](C(=O)N[C@@H](C)C(=O)NCC(=O)O)NC(=O)C1=CC=C(C=C1)CN |
SMILES canónico |
CC(C(=O)NC(C)C(=O)NCC(=O)O)NC(=O)C1=CC=C(C=C1)CN |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![Acetamide,N-[1-(1-pyrrolidinylcarbonyl)vinyl]-](/img/structure/B12616367.png)

![1-[(Naphthalen-2-yl)methyl]-4-(2-phenylethyl)piperazine](/img/structure/B12616387.png)
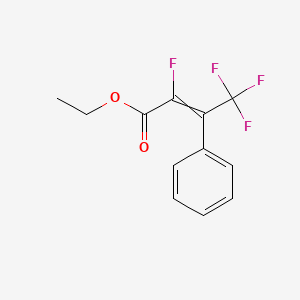
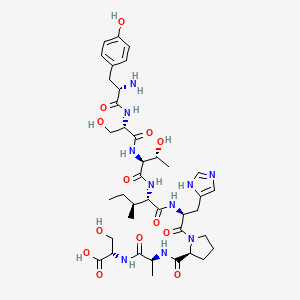
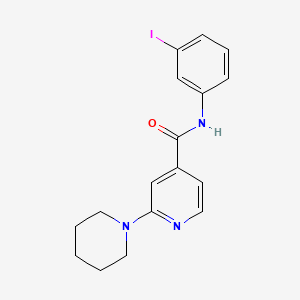
![3-{3-[6-(4-Fluorophenyl)pyridin-3-yl]propyl}-1,3-oxazolidin-2-one](/img/structure/B12616400.png)
![N-[4-[(3aR,6aS)-1-(1H-indol-3-ylmethyl)-2',4,6-trioxospiro[1,2,3a,6a-tetrahydropyrrolo[3,4-c]pyrrole-3,3'-1H-indole]-5-yl]phenyl]acetamide](/img/structure/B12616407.png)
![6,6,9,9-Tetrakis(trimethylsilyl)-1,2,3,4-tetrathia-5-silaspiro[4.4]nonane](/img/structure/B12616415.png)
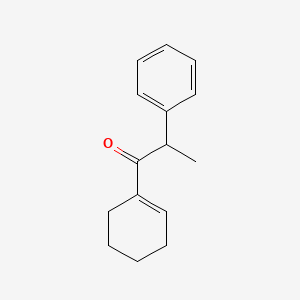
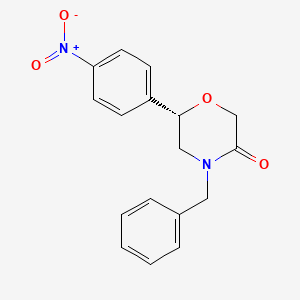
![methyl 4-[5-(3,4-dichlorophenyl)-4,6-dioxo-2-phenylhexahydro-2H-pyrrolo[3,4-d][1,2]oxazol-3-yl]benzoate](/img/structure/B12616433.png)
![(6-[4-(Trimethylsilyl)phenyl]pyridin-3-YL)methanol](/img/structure/B12616436.png)
![1-(2-{[(4,6-dimethylpyrimidin-2-yl)sulfanyl]methyl}-1-ethyl-1H-benzimidazol-5-yl)-3-(2-methylpropyl)thiourea](/img/structure/B12616437.png)
